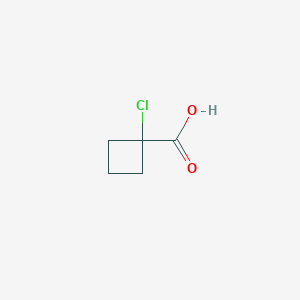

1-Chlorocyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

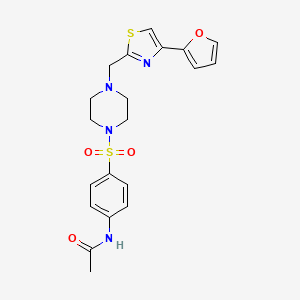

1-Chlorocyclobutane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a member of the cyclobutane family and is characterized by its chlorine substitution at the 1-position and carboxylic acid functional group at the 4-position. In

Applications De Recherche Scientifique

Tumor Imaging and Therapy

1-Chlorocyclobutane-1-carboxylic acid and its derivatives, such as 1-aminocyclobutane carboxylic acid, have been explored for their potential in tumor imaging and therapy. Studies have shown that certain derivatives, notably 1-aminocyclobutane[11C]carboxylic acid, exhibit preferential incorporation by several tumor types in rats and hamsters, with rapid clearance from the blood and minimal toxicity. This compound, when used with positron emission tomography (PET), has shown promise as a tumor-seeking agent, highlighting its potential application in oncology for tumor detection and monitoring (Washburn et al., 1979).

Synthesis of Amino Acid Derivatives

The synthesis of derivatives of 1-Chlorocyclobutane-1-carboxylic acid, such as 2-aminocyclobutane-1-carboxylic acids, has been a subject of research. These derivatives are prepared with high enantiomeric excess and yield, starting from chiral, bicyclic compounds. The construction of the cyclobutane ring is a key step, achieved via a [2+2] photocycloaddition reaction. These compounds find applications in chemical synthesis and may have potential in various biochemical processes (Gauzy et al., 2004).

Chemical Synthesis and Organic Chemistry

1-Chlorocyclobutane-1-carboxylic acid and its related compounds serve as intermediates in organic synthesis, contributing to the development of novel chemical compounds. For example, the oxidative cleavage of cycloalkene-1-carboxylates derived from corresponding carboxylic acids, followed by oxidation, has been used to prepare 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate. These compounds have significance in cellular metabolism and therapeutic applications (Jung & Deng, 2012).

Molecular Modeling and Structural Analysis

The conformational preferences of cyclobutane beta-amino acid oligomers, derived from 1-Chlorocyclobutane-1-carboxylic acid, have been studied. These studies, supported by experimental evidence and molecular modeling, indicate a marked preference for these oligomers to fold into well-defined helical conformations. Such insights are valuable for understanding the structural aspects of these compounds and their potential applications in the design of peptides and other bioactive molecules (Fernandes et al., 2010).

Propriétés

IUPAC Name |

1-chlorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPECEOKIDKPBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorocyclobutane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)